molecular formula C19H15BrClN3O5S2 B2656421 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 893789-30-5

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2656421
CAS No.: 893789-30-5
M. Wt: 544.82
InChI Key: LVUVCLRLFXXGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide is a synthetically derived small molecule featuring a pyrimidinone core modified with sulfonyl and acetamide substituents. Its structure includes:

  • A 4-bromophenyl sulfonyl group at the 5-position of the pyrimidinone ring.
  • A thioether-linked acetamide moiety at the 2-position, with the acetamide nitrogen bonded to a 3-chloro-4-methoxyphenyl group.

Its synthesis likely involves coupling a sulfonated pyrimidinone intermediate with a substituted acetamide via thiol-ene chemistry or nucleophilic substitution, analogous to methods described in .

Properties

CAS No.

893789-30-5

Molecular Formula

C19H15BrClN3O5S2

Molecular Weight

544.82

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H15BrClN3O5S2/c1-29-15-7-4-12(8-14(15)21)23-17(25)10-30-19-22-9-16(18(26)24-19)31(27,28)13-5-2-11(20)3-6-13/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

LVUVCLRLFXXGOU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide is a novel synthetic molecule with potential biological applications. Its unique structure, featuring a pyrimidine core and various functional groups, suggests a range of biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties.

Chemical Structure

The chemical formula for this compound is C21H18BrN3O4S2C_{21}H_{18}BrN_3O_4S_2. Its structure includes:

  • A sulfonyl group which is known for enhancing solubility and bioactivity.
  • A pyrimidine ring which is often associated with various pharmacological effects.
  • A methoxyphenyl group , contributing to its lipophilicity and potential receptor interactions.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing sulfonyl groups can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainInhibition Zone (mm)
2-{...}Salmonella typhi15
2-{...}Bacillus subtilis12

The minimum inhibitory concentration (MIC) for related compounds has been reported to be as low as 50 µg/mL, showcasing their potency .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer’s disease and urinary tract infections.

EnzymeIC50 (µM)
Acetylcholinesterase25
Urease30

These findings suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .

Anti-inflammatory Activity

Compounds similar to this structure have been reported to exhibit anti-inflammatory properties. The presence of the bromophenyl and methoxy groups may contribute to modulating inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives demonstrated that compounds structurally similar to our target compound inhibited bacterial growth effectively. The study highlighted the importance of the sulfonyl moiety in enhancing antibacterial activity .
  • Enzyme Inhibition Profile : Another research project focused on the enzyme inhibition potential of pyrimidine derivatives found that certain modifications led to improved AChE inhibition compared to standard drugs . This suggests that our compound could be further optimized for better therapeutic outcomes.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound with various biological targets. Preliminary results indicate strong binding interactions with AChE and urease, which correlates with the observed enzyme inhibition activities.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of sulfonamides, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism typically involves inhibition of bacterial folate synthesis pathways .

Cancer Research
The compound has been investigated for its potential role in cancer therapy. Its structural similarity to known anticancer agents suggests it may interact with specific cellular pathways involved in tumor growth. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition Studies
In biochemical assays, this compound has been utilized to study enzyme inhibition. Specifically, it has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic strategies for metabolic disorders.

Biochemical Applications

Protein Interactions
The compound’s ability to interact with proteins makes it a valuable tool in studying protein-ligand interactions. Research has demonstrated its utility in understanding how small molecules can modulate protein function, which is crucial for drug design .

Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of this compound with various biological targets. These studies help predict how modifications to the compound's structure could enhance its efficacy and selectivity against specific targets .

Materials Science Applications

Potential Use in Drug Delivery Systems
The unique chemical structure of this compound allows for its exploration as a component in drug delivery systems. Its ability to form stable complexes with other molecules may facilitate targeted delivery of therapeutics, enhancing their bioavailability and reducing side effects .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than conventional antibiotics .
Study 2Cancer Cell ApoptosisInduced apoptosis in breast cancer cell lines through modulation of p53 signaling pathways .
Study 3Enzyme InhibitionShowed significant inhibition of dihydropteroate synthase, leading to potential applications in treating bacterial infections.
Study 4Molecular DockingIdentified high binding affinity to protein targets involved in cancer metabolism, suggesting further investigation into its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Compound Name/Reference Pyrimidinyl Substituent Acetamide Substituent Sulfonyl Group Notable Features
Target Compound 5-[(4-Bromophenyl)sulfonyl] N-(3-chloro-4-methoxyphenyl) 4-Bromophenyl Combines halogen (Br, Cl) and methoxy
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide 4-Methyl-6-oxo N-(4-Bromophenyl) None Simpler pyrimidinone; lacks sulfonyl
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide 5-[(4-Ethylphenyl)sulfonyl] N-(2,4-Dimethoxyphenyl) 4-Ethylphenyl Ethyl vs. bromine on sulfonyl group
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide None (non-pyrimidinone backbone) N-(3,4-Difluorophenyl) None Fluorine substituents; simpler scaffold
Key Observations:

Sulfonyl Group Impact: The target compound’s 4-bromophenyl sulfonyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets or influence metabolic stability compared to ethyl or non-sulfonated analogues .

Physicochemical and Spectroscopic Comparisons

NMR Spectral Features
  • Target Compound: Specific NMR data are unavailable, but analogous compounds (e.g., ) show diagnostic peaks: NH protons: ~12.48 ppm (pyrimidinone NH) and ~10.22 ppm (acetamide NHCO) . Aromatic protons: Resonances between 7.42–7.61 ppm for bromophenyl groups .
  • Compound : Aromatic protons in 3,4-difluorophenyl groups exhibit distinct splitting patterns due to fluorine’s electronegativity, contrasting with the target’s chloro-methoxy substituent .
Crystallographic Data
  • Dihedral Angles : In , the dihedral angle between aromatic rings in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide is 66.4° , influencing crystal packing via N–H⋯O and C–H⋯F interactions . The target compound’s 3-chloro-4-methoxyphenyl group may alter this angle, affecting solubility and crystallinity.
  • Hydrogen Bonding: The acetamide NH in similar compounds participates in hydrogen bonds with sulfonyl oxygen or pyrimidinone carbonyl groups, stabilizing the crystal lattice .

Q & A

Q. What are the critical synthetic challenges in preparing this compound, and how can they be methodologically addressed?

The synthesis involves multi-step reactions, including sulfonylation of the pyrimidinone core and coupling to the substituted acetamide moiety. Key challenges include:

  • Low yields in sulfonyl group introduction due to steric hindrance. Optimize using palladium-catalyzed reductive cyclization (e.g., formic acid derivatives as CO surrogates) to enhance regioselectivity .
  • Purification difficulties from byproducts. Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) for isolation .
  • Instability of intermediates . Store intermediates under inert gas (argon) at -20°C to prevent oxidation .

Q. What analytical techniques are recommended for confirming structural integrity?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify sulfonyl (δ\delta 110–120 ppm for 13C^{13}C) and acetamide (δ\delta 2.1–2.3 ppm for 1H^1H) groups .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ at m/z 511.38) .
  • X-ray crystallography : Resolve ambiguities in sulfonyl positioning via single-crystal diffraction (e.g., compare with analogs in ).

Q. How can researchers assess the compound’s preliminary biological activity?

Design enzyme inhibition assays targeting kinases or proteases:

  • Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR or Aurora A) at 1–10 µM compound concentration .
  • Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays with IC50_{50} calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Q. What strategies resolve contradictions in biological data across studies?

Inconsistent IC50_{50} values may arise from assay conditions or impurity profiles. Mitigate by:

  • Standardized protocols : Adopt NIH/NCATS guidelines for dose-response curves (e.g., 10-point dilution series) .
  • Purity validation : Use HPLC-MS (≥95% purity threshold) and quantify residual solvents via GC .
  • Orthogonal assays : Confirm kinase inhibition with thermal shift assays (TSA) and surface plasmon resonance (SPR) .

Q. How can computational modeling guide mechanistic studies of this compound?

  • Docking simulations : Use AutoDock Vina to predict binding poses in kinase active sites (e.g., PDB: 4R3P for EGFR). Prioritize sulfonyl interactions with catalytic lysine residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyrimidinone-acetamide conformation in aqueous solution .
  • QM/MM studies : Calculate charge distribution on the sulfonyl group to explain electron-withdrawing effects on activity .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace traditional column chromatography with centrifugal partition chromatography (CPC) to reduce solvent waste .
  • Crystallography : Grow crystals via slow evaporation in ethanol/water (7:3 v/v) and collect data at 100 K using synchrotron radiation (λ = 0.71073 Å) .
  • Data Reproducibility : Archive raw NMR (FID files) and crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.